2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate
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Overview
Description
2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate is a complex organic compound characterized by its unique structure, which includes both aromatic and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with phosgene to form 4-methoxyphenyl isocyanate.
Coupling Reaction: The intermediate is then reacted with 2-phenylethylamine to form the urea derivative.
Carbamate Formation: Finally, the urea derivative is treated with 4-methoxyphenyl chloroformate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of stringent purification processes to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbamate groups, potentially converting them into amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful in elucidating biological pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s carbamate groups can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the aromatic rings may engage in π-π interactions with protein structures, further modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-chloroanilino)carbonyl]amino}-2-phenylethyl N-(4-chlorophenyl)carbamate
- 2-{[(4-methylanilino)carbonyl]amino}-2-phenylethyl N-(4-methylphenyl)carbamate
Uniqueness
Compared to similar compounds, 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with biological targets. The methoxy groups can enhance the compound’s solubility and potentially improve its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
[2-[(4-methoxyphenyl)carbamoylamino]-2-phenylethyl] N-(4-methoxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-30-20-12-8-18(9-13-20)25-23(28)27-22(17-6-4-3-5-7-17)16-32-24(29)26-19-10-14-21(31-2)15-11-19/h3-15,22H,16H2,1-2H3,(H,26,29)(H2,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCHWOUYSUPBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC(COC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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